8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Description
8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms
Properties
IUPAC Name |
naphthalen-1-yl(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-13-8-9-14(18)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLUEHBIGIYTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the naphthalen-1-yl group via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: A catalyst used in organic synthesis with a similar coordination environment.
4-Iodobenzoic acid: An aromatic compound with similar functional groups.
Uniqueness
What sets 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Biological Activity
8-(Naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to present a detailed overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a bicyclo[3.2.1]octane framework with a naphthalene carbonyl moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar azabicyclic structures often exhibit significant interactions with various biological targets, particularly in the central nervous system (CNS) and as potential therapeutic agents against multiple conditions.
Pharmacological Properties
- CNS Activity : Compounds in this class, including 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane, have been shown to influence neurotransmitter systems, particularly through interactions with opioid and dopamine receptors.
- Antinociceptive Effects : Studies have demonstrated that related azabicyclic compounds exhibit antinociceptive properties, suggesting potential use in pain management.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating a broader spectrum of biological activity.
Case Study 1: Opioid Receptor Interaction
A study investigated the interaction of azabicyclic compounds with mu-opioid receptors, revealing that certain structural modifications enhance binding affinity and selectivity. The findings suggest that 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane could be optimized for improved analgesic effects.
| Compound | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| Compound A | 5 nM | High |
| Compound B | 10 nM | Moderate |
| 8-(Naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane | TBD | TBD |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial properties of various azabicyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carbonyl position significantly impacted antibacterial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
